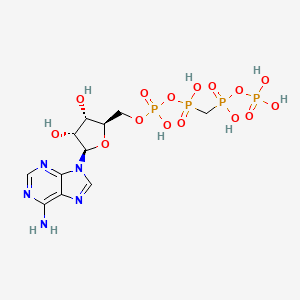
Diphosphomethylphosphonic acid adenylate ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate is a synthetic nucleotide analog that belongs to the class of purine ribonucleoside monophosphates. It is characterized by the presence of a methylene group between the beta and gamma phosphate groups, which distinguishes it from naturally occurring nucleotides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate typically involves the reaction of adenosine derivatives with methylene diphosphonate under specific conditions. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out in an anhydrous solvent, such as acetonitrile, at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce adenosine and methylene diphosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly acidic pH.
Substitution: Requires the presence of nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Adenosine and methylene diphosphate.
Substitution: Adenosine derivatives with substituted functional groups.
Applications De Recherche Scientifique
Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study the activity of kinases and phosphatases.
Molecular Biology: Employed in the investigation of nucleotide-binding proteins and their interactions.
Medicine: Potential therapeutic agent in the treatment of diseases related to nucleotide metabolism.
Industry: Utilized in the development of diagnostic assays and biosensors
Mécanisme D'action
The mechanism of action of Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate involves its interaction with specific molecular targets, such as enzymes and nucleotide-binding proteins. The methylene group between the beta and gamma phosphate groups provides resistance to enzymatic hydrolysis, making it a stable analog for studying nucleotide interactions. It can inhibit or activate enzymes by mimicking the natural substrates or acting as competitive inhibitors .
Similar Compounds:
Adenosine Triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer.
Adenosine Tetraphosphate (Ap4): Another nucleotide analog with four phosphate groups but without the methylene bridge.
Uniqueness: Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate is unique due to the presence of the methylene group, which imparts stability and resistance to enzymatic degradation. This makes it particularly useful in studies where prolonged stability is required .
Propriétés
Formule moléculaire |
C11H19N5O15P4 |
|---|---|
Poids moléculaire |
585.19 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C11H19N5O15P4/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(29-11)1-28-35(26,27)31-33(21,22)4-32(19,20)30-34(23,24)25/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H,26,27)(H2,12,13,14)(H2,23,24,25)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
ARRGHMSEJJFDME-IOSLPCCCSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S,5S,6R)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10776880.png)
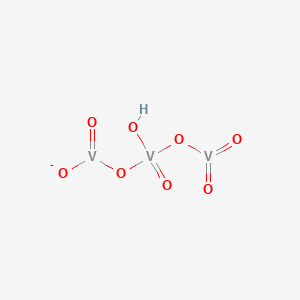


![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
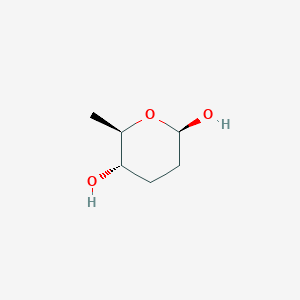
![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)
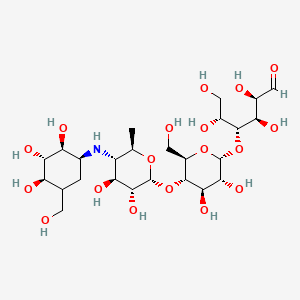
![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)
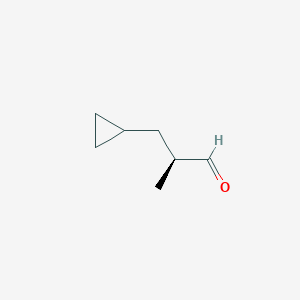
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776959.png)
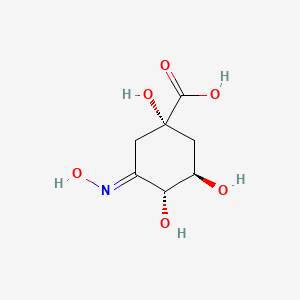
![1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10776962.png)